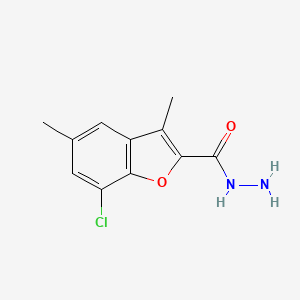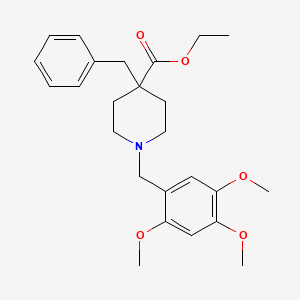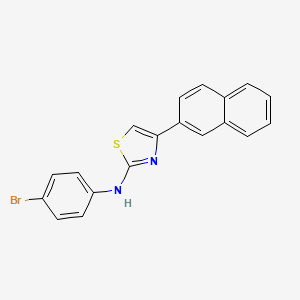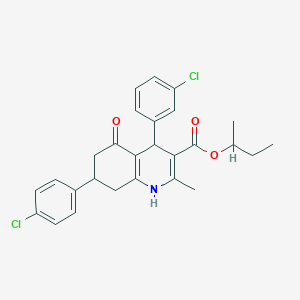
7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide, also known as CDC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. CDC is a derivative of benzofuran, a heterocyclic compound that has been extensively studied for its medicinal properties. In
Mecanismo De Acción
The mechanism of action of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization. Tubulin is a protein involved in cell division, and its inhibition can lead to cell cycle arrest and apoptosis. 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has been shown to have a range of biochemical and physiological effects. In addition to its anticancer activity, 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide in lab experiments is its relatively low toxicity compared to other anticancer agents. 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has also been shown to have a high selectivity for cancer cells, which reduces the risk of damage to healthy cells. However, one limitation of using 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide. One area of interest is the development of new synthesis methods that can increase the yield and purity of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide. Another area of research is the exploration of the potential of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide as a combination therapy with other anticancer agents. Finally, there is a need for further studies to elucidate the mechanism of action of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide and its potential applications in other areas of scientific research.
Métodos De Síntesis
7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide can be synthesized through a multistep process starting with 3,5-dimethylsalicylic acid. The first step involves the conversion of 3,5-dimethylsalicylic acid to 3,5-dimethylsalicylic acid hydrazide. This is followed by the reaction of 3,5-dimethylsalicylic acid hydrazide with phosphorus oxychloride and chloroform to form 7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl chloride. Finally, the reaction of 7-chloro-3,5-dimethyl-1-benzofuran-2-carbonyl chloride with hydrazine hydrate produces 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide.
Aplicaciones Científicas De Investigación
7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide exhibits anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. 7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
7-chloro-3,5-dimethyl-1-benzofuran-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2/c1-5-3-7-6(2)9(11(15)14-13)16-10(7)8(12)4-5/h3-4H,13H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQRLTJGRAASYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)OC(=C2C)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5-chloro-2-nitrophenyl){3-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B5116003.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-[5-(3-phenylpropyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5116004.png)

![3,3'-{sulfonylbis[(2-chloro-4,1-phenylene)oxy]}bis[1-(dimethylamino)-2-propanol]](/img/structure/B5116029.png)
![N-[3-(aminocarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-1-pyrrolidinecarboxamide](/img/structure/B5116037.png)
![1-[6-(3,4-dimethylphenoxy)hexyl]piperidine](/img/structure/B5116040.png)
![N-(1-{1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}-1H-pyrazol-5-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5116045.png)



![N-[(cyclohexylamino)sulfonyl]-1H-indole-3-carboxamide](/img/structure/B5116075.png)
![4-[1-({3-[3-(trifluoromethyl)benzyl]-1,2,4-oxadiazol-5-yl}methyl)-4-piperidinyl]thiomorpholine](/img/structure/B5116082.png)
![2-[4-(2-bromo-4,5-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5116083.png)